molecular formula C32H32BrN5O2S B14949362 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B14949362
M. Wt: 630.6 g/mol
InChI Key: SMFCPOMGKLUJRU-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as flow microreactor systems .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings and functional groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings and functional groups .

Scientific Research Applications

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:

The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C32H32BrN5O2S

Molecular Weight

630.6 g/mol

IUPAC Name

6-(4-bromophenyl)-N-(4-ethoxyphenyl)-2-[(4-methoxyanilino)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C32H32BrN5O2S/c1-3-40-26-17-13-24(14-18-26)35-31(41)30-29(21-7-9-22(33)10-8-21)27-6-4-5-19-37-28(36-38(30)32(27)37)20-34-23-11-15-25(39-2)16-12-23/h7-18,34H,3-6,19-20H2,1-2H3,(H,35,41)

InChI Key

SMFCPOMGKLUJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)OC)C6=CC=C(C=C6)Br

Origin of Product

United States

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